4-Cyclohexyl-1H-1,2,3-triazole
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Overview
Description
4-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . The cyclohexyl group adds to the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1H-1,2,3-triazole typically involves “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction involves the cycloaddition of cyclohexyl azide with an alkyne under mild conditions, often in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully hydrogenated triazole derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s active site residues .
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound without the cyclohexyl group.
4-Phenyl-1H-1,2,3-triazole: A similar compound with a phenyl group instead of a cyclohexyl group.
1H-1,2,4-Triazole: An isomer with different nitrogen positioning in the ring.
Uniqueness: 4-Cyclohexyl-1H-1,2,3-triazole is unique due to its enhanced lipophilicity and stability conferred by the cyclohexyl group. This makes it more suitable for applications requiring membrane permeability and resistance to metabolic degradation .
Biological Activity
4-Cyclohexyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclohexyl-substituted azides with alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that various 1,2,3-triazoles exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several triazole compounds have been reported to range from 0.25 to 32 µg/mL against different bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Bacillus subtilis | 4 |
These results suggest that this compound may have comparable efficacy to established antibiotics.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 1 to 5 µM against MCF-7 and HCT116 cell lines.
Case Study: Anticancer Mechanism
A specific case study involving a related triazole compound indicated that its mechanism of action includes the induction of apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). The treatment led to a marked decrease in cell viability and migration.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies suggest that the compound can effectively bind to active sites in enzymes critical for cell proliferation and survival.
Toxicity Assessment
While evaluating biological activity, it is crucial to assess toxicity. Preliminary studies on human erythrocytes indicate that certain triazole derivatives exhibit minimal hemolytic activity at therapeutic concentrations. For instance:
Compound | % Hemolysis at MIC |
---|---|
This compound | 6.9% |
This low level of toxicity suggests a favorable safety profile for further development.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-cyclohexyl-2H-triazole |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h6-7H,1-5H2,(H,9,10,11) |
InChI Key |
IDUCEXCVQDPRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NNN=C2 |
Origin of Product |
United States |
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